![molecular formula C19H11BrO2 B14468254 6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one CAS No. 71601-17-7](/img/structure/B14468254.png)
6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one, also known as 6-bromoflavone, is a mononuclear halogenated flavone. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position of the naphthopyranone ring system. It is a derivative of flavone, a class of compounds known for their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one can be synthesized through several methods:
Bromination of Flavanone: This method involves the bromination of flavanone to introduce the bromine atom at the desired position.
Synthesis from 2′-Hydroxychalcone Dibromide: Another route involves the use of 2′-hydroxychalcone dibromide as a starting material.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
α-Naphthoflavone: Another flavone derivative with similar structural features but different biological activities.
β-Naphthoflavone: Known for its role as an enzyme inhibitor, particularly in the context of cytochrome P450 enzymes.
Uniqueness
6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
71601-17-7 |
|---|---|
Fórmula molecular |
C19H11BrO2 |
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
6-bromo-2-phenylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H11BrO2/c20-16-10-15-17(21)11-18(12-6-2-1-3-7-12)22-19(15)14-9-5-4-8-13(14)16/h1-11H |
Clave InChI |
LEQYCHQCEBBPRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



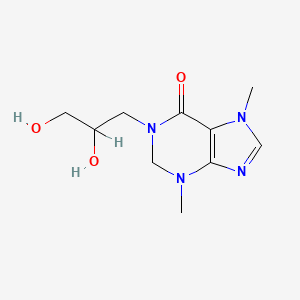
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
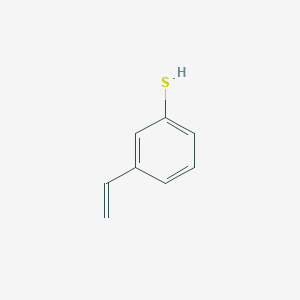
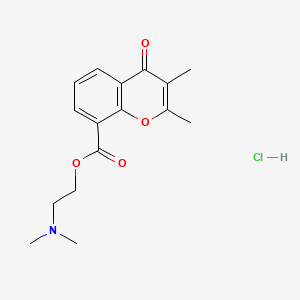

![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
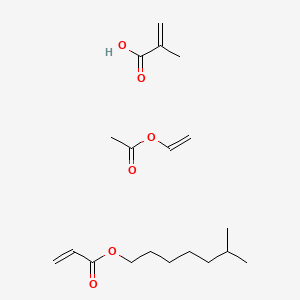
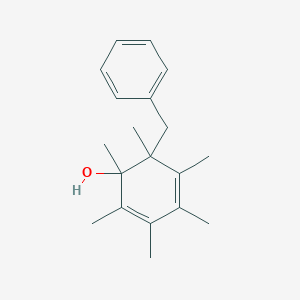
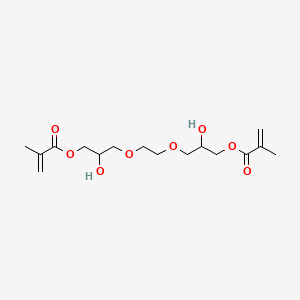
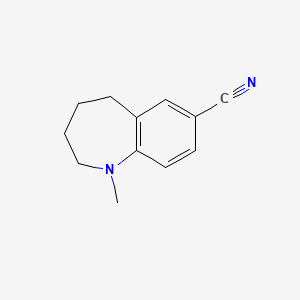
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
